molecular formula C19H14Cl2N2O2 B2964284 N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941911-16-6

N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2964284
CAS No.: 941911-16-6
M. Wt: 373.23
InChI Key: PXNDQPHWSQVSGN-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a small molecule research chemical based on a 6-oxo-1,6-dihydropyridine core scaffold, a structure recognized for its value in medicinal chemistry and chemical biology research . This compound is a close structural analog of documented bioactive molecules, such as the related N-benzyl dihydropyridine carboxamide which has been reported in scientific literature . Its molecular architecture, featuring chlorophenyl substituents and a carboxamide linker, is characteristic of compounds investigated for their potential to modulate protein-protein interactions or enzyme activity . Researchers value this scaffold for its potential to form key intermolecular interactions, such as N—H···O hydrogen bonds, which can be critical for crystal engineering and the study of solid-state packing behaviors, as observed in related crystal structures . The presence of halogen atoms may also enhance its properties for use in materials science research. This product is provided for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this and all laboratory chemicals with appropriate precautions in accordance with established laboratory safety procedures.

Properties

IUPAC Name

N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2/c20-15-7-4-13(5-8-15)11-23-12-14(6-9-18(23)24)19(25)22-17-3-1-2-16(21)10-17/h1-10,12H,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNDQPHWSQVSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 4-chlorobenzylamine, followed by cyclization and oxidation steps. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of microreactor technology can enhance the reaction rates and yields, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted derivatives and reduced or oxidized forms of the original compound .

Scientific Research Applications

N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Table 1: Comparative Structural and Molecular Data
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features Reference
N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide (Target) 3-ClPh (C-3), 4-ClPhCH2 (N-1) C19H14Cl2N2O2 381.23 Dual chloro-substitution N/A
5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 5-Cl (C-5), 3-ClBenzyl (N-1), 4-ClPh (C-3) C19H13Cl3N2O2 415.68 Triple chloro-substitution
5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 5-Cl (C-5), 3-ClBenzyl (N-1), 4-MeOPh (C-3) C20H16Cl2N2O3 403.26 Methoxy group enhances polarity
N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide 4-CarbamoylPh (C-3), 3-CF3Benzyl (N-1) C21H16F3N3O3 415.37 Trifluoromethyl group increases lipophilicity
N-(5-chloro-2-cyanophenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide 5-Cl (C-5), 2-ClBenzyl (N-1), 2-CNPh (C-3) C20H13Cl2N3O2 398.24 Cyano group modifies electronic profile

Key Observations

Chlorine Substitution Patterns :

  • The target compound’s dual chloro-substitution (3-ClPh and 4-ClPhCH2) contrasts with analogs like the triple-chloro derivative in , which may enhance steric hindrance and reduce solubility compared to less halogenated analogs.
  • Positional isomerism (e.g., 3-Cl vs. 4-Cl on benzyl groups) influences electronic properties and binding interactions, as seen in and .

Functional Group Variations: Replacement of chloro with methoxy (e.g., ) or trifluoromethyl (e.g., ) groups alters polarity and metabolic stability. Methoxy groups improve aqueous solubility, while trifluoromethyl enhances lipophilicity and membrane permeability.

Molecular Weight and Bioavailability :

  • Higher molecular weights (e.g., 415.68 g/mol in ) correlate with increased lipophilicity, which may impact blood-brain barrier penetration. The target compound’s moderate molecular weight (381.23 g/mol) suggests balanced pharmacokinetics.

Research Findings and Implications

Pharmacological Potential

  • Chlorophenyl-substituted dihydropyridines are often explored for receptor-binding applications.
  • The trifluoromethyl analog in demonstrates enhanced metabolic stability, a trait that could be engineered into the target compound via structural optimization.

Biological Activity

N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C20H17Cl2N2O2C_{20}H_{17}Cl_2N_2O_2, with a molecular weight of 368.26 g/mol. The compound features a dihydropyridine core, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives of dihydropyridine have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar activity .
  • Antiviral Activity :
    • Some studies have explored the antiviral potential of related compounds against influenza viruses. These compounds demonstrated inhibitory effects on viral replication, indicating that this compound could be evaluated for similar antiviral properties .
  • Anti-inflammatory Effects :
    • Dihydropyridine derivatives are often investigated for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or viral replication.
  • Modulation of Cellular Signaling Pathways : Similar compounds have been shown to affect signaling pathways related to inflammation and immune responses.

Case Studies and Research Findings

Several studies have highlighted the biological potential of related compounds:

StudyFindings
Study 1Investigated a series of dihydropyridine derivatives showing antibacterial activity with MIC values ranging from 12.4 to 16.5 μM against various pathogens .
Study 2Evaluated antiviral properties against H5N1 influenza virus strains, demonstrating significant inhibition in viral replication .
Study 3Analyzed anti-inflammatory effects through cytokine inhibition assays, showing promising results in reducing inflammation markers .

Q & A

Q. Validation :

  • Spectroscopy : Confirm via 1H^1H-NMR (e.g., pyridinone proton at δ 6.5–7.2 ppm) and 13C^{13}C-NMR (carbonyl signals at ~165–170 ppm) .
  • Chromatography : HPLC purity ≥98% with retention time matching reference standards .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) .

Basic: What in vitro screening strategies are recommended for preliminary bioactivity assessment?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases (e.g., MAPK) or proteases using fluorogenic substrates. IC50_{50} values <10 μM suggest therapeutic potential .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare selectivity indices (SI) between cancerous and normal cells .
  • Antimicrobial screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans) .

Advanced: How can reaction yields be optimized during scale-up synthesis?

Methodological Answer:

  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve atom economy .
  • Catalyst screening : Test Pd/C or Ni catalysts for benzylation steps to reduce byproducts .
  • Temperature control : Use microwave-assisted synthesis for precise heating (e.g., 80–100°C) to accelerate amide coupling .

Advanced: What computational approaches predict target protein interactions?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR). Prioritize compounds with docking scores <−8.0 kcal/mol .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å) .
  • QSAR modeling : Develop models using MOE descriptors (e.g., logP, polar surface area) to predict bioactivity .

Advanced: How should contradictory in vitro vs. in vivo efficacy data be analyzed?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma half-life (t1/2_{1/2}) and bioavailability (%F) in rodent models. Low %F (<20%) may explain in vivo inefficacy .
  • Metabolite identification : Use LC-MS/MS to detect Phase I/II metabolites. Structural modifications (e.g., fluorination) can block metabolic hotspots .
  • Tissue distribution studies : Quantify compound levels in target organs (e.g., liver, tumors) via LC-MS to assess penetration .

Advanced: What strategies resolve discrepancies between theoretical and experimental NMR spectra?

Methodological Answer:

  • Tautomer analysis : Use 1H^1H-15N^{15}N HMBC to identify keto-enol tautomers (e.g., pyridinone vs. pyridine forms) .
  • Solvent effects : Compare DMSO-d6_6 vs. CDCl3_3 spectra; hydrogen bonding in DMSO may shift NH protons upfield .
  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level and simulate NMR with GIAO approach (RMS error <0.3 ppm) .

Basic: What stability parameters are critical for long-term storage?

Methodological Answer:

  • Thermal stability : Perform DSC/TGA to identify decomposition temperatures (>200°C preferred) .
  • Light sensitivity : Store in amber vials under argon; monitor photodegradation via HPLC over 6 months .
  • Hygroscopicity : Use Karl Fischer titration to ensure moisture content <0.1% .

Advanced: How to design SAR studies to improve selectivity for kinase targets?

Methodological Answer:

  • Substituent scanning : Synthesize analogs with electron-withdrawing groups (e.g., -CF3_3) at the 4-pyridyl position to enhance ATP-binding pocket interactions .
  • Proteome-wide profiling : Use KinomeScan to assess off-target effects; prioritize compounds with <10% kinase panel inhibition .
  • Crystallography : Co-crystallize with target kinases (e.g., CDK2) to guide rational design of hydrogen-bond donors .

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